Physicochemical Profile: Direct Comparison with the 4-Bromo Analog for Drug Design
In the absence of direct biological assay data for the target compound, its fundamental differentiation lies in its calculated physicochemical properties, which are critical for early-stage drug discovery. A direct comparison with 2-(4-bromophenyl)quinoline-4-carbohydrazide, a scaffold used in designing microbial DNA-gyrase inhibitors [1], reveals significant differences. The target compound's 3-methoxy substituent results in a lower LogP and higher polar surface area compared to the 4-bromo analog, predicting better aqueous solubility and a distinct hydrogen-bonding profile. This makes the target compound a more suitable starting point for optimizing oral bioavailability and reducing lipophilicity-driven toxicity.
| Evidence Dimension | Physicochemical (in silico) Property |
|---|---|
| Target Compound Data | XLogP3: 2.4; Topological Polar Surface Area (TPSA): 77.2 Ų; H-Bond Donors: 2; H-Bond Acceptors: 4; Rotatable Bonds: 3 [2] |
| Comparator Or Baseline | 2-(4-Bromophenyl)quinoline-4-carbohydrazide (inferred): XLogP3 ~3.3; TPSA ~55.1 Ų; H-Bond Donors: 2; H-Bond Acceptors: 3 [3] |
| Quantified Difference | XLogP difference of approx. -0.9; TPSA difference of +22.1 Ų; One additional hydrogen bond acceptor. |
| Conditions | In silico prediction using XLogP3 and Cactvs models (PubChem data). |
Why This Matters
This specific property profile makes it a preferred intermediate when lower lipophilicity or an additional hydrogen-bonding site is required in the target molecule, directly guiding synthetic route selection.
- [1] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 2023. View Source
- [2] PubChem. 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide. Compound Summary, CID 4334724. View Source
- [3] PubChem. 2-(4-Bromophenyl)quinoline-4-carbohydrazide. Compound Summary. View Source
